
Dimethyl 2-chloroisophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-chloroisophthalate is a chemical compound with the molecular formula C10H9ClO4. It is an ester derivative of isophthalic acid, where two methyl groups are attached to the carboxyl groups and a chlorine atom is substituted at the 2-position of the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Méthodes De Préparation
Dimethyl 2-chloroisophthalate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloroisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial production methods may involve more efficient processes, such as continuous flow reactors, to increase yield and reduce production time. These methods often use optimized reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high purity and yield of the final product .
Analyse Des Réactions Chimiques
Dimethyl 2-chloroisophthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form 2-chloroisophthalic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-chloroisophthalamide derivative .
Applications De Recherche Scientifique
Dimethyl 2-chloroisophthalate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of dimethyl 2-chloroisophthalate involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. This process is facilitated by the electron-withdrawing nature of the ester groups, which stabilize the transition state and increase the reactivity of the compound .
In hydrolysis reactions, the ester bonds are cleaved by water molecules, resulting in the formation of carboxylic acids and alcohols. This reaction is catalyzed by acids or bases, which protonate or deprotonate the ester oxygen, respectively, to facilitate the cleavage of the C-O bond .
Comparaison Avec Des Composés Similaires
Dimethyl 2-chloroisophthalate can be compared with other similar compounds, such as dimethyl isophthalate and dimethyl 5-chloroisophthalate. These compounds share similar structural features but differ in the position of the chlorine atom or the absence of chlorine altogether .
Dimethyl Isophthalate: This compound lacks the chlorine atom and is less reactive in nucleophilic substitution reactions compared to this compound.
Dimethyl 5-chloroisophthalate: The chlorine atom is positioned at the 5-position instead of the 2-position, which can affect the compound’s reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications in various fields .
Propriétés
IUPAC Name |
dimethyl 2-chlorobenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYDONBDGBHVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
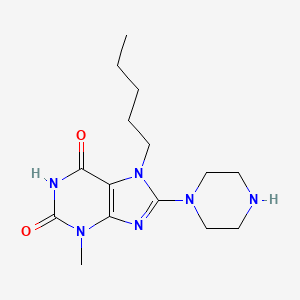
![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/new.no-structure.jpg)
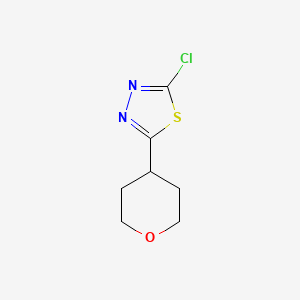

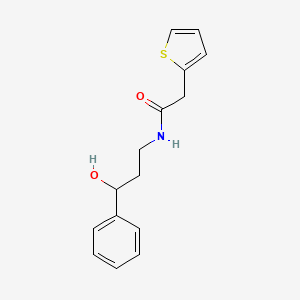
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide](/img/structure/B3002827.png)
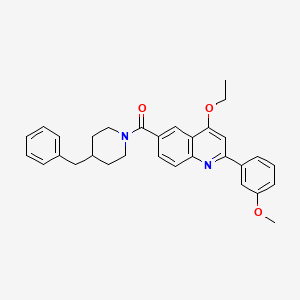
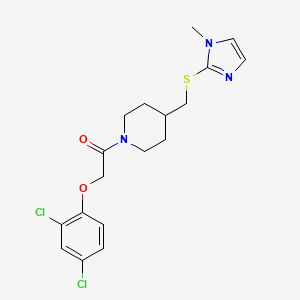
![5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B3002832.png)

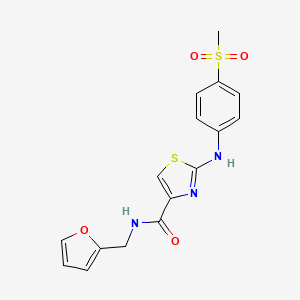
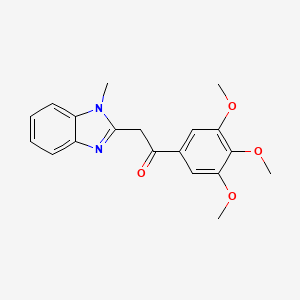
![2-(4-chlorophenoxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B3002840.png)
![1-{[1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B3002842.png)
